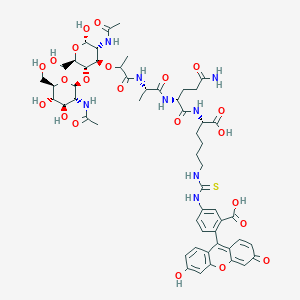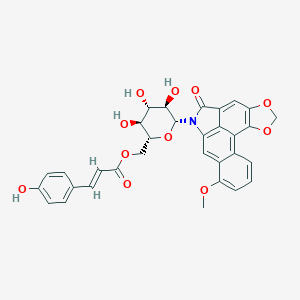
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) typically involves the reaction of 2,4-pentadiene-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl in methanol, and oxalyl chloride in methanol.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted amine derivatives .
Scientific Research Applications
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can then engage in subsequent reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyloxycarbonyl)-1-amine: Similar in structure but lacks the 2,4-pentadiene moiety.
N-(tert-Butyloxycarbonyl)-2,4-hexadiene-1-amine: Similar but with an extended carbon chain.
Uniqueness
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)-(9CI) is unique due to its specific structure, which combines the Boc protecting group with a 2,4-pentadiene moiety. This combination allows for selective reactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
157424-76-5 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl N-[(2E)-penta-2,4-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-7H,1,8H2,2-4H3,(H,11,12)/b7-6+ |
InChI Key |
WMOXWVRJMDXJKS-VOTSOKGWSA-N |
SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C=C |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
Synonyms |
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)











